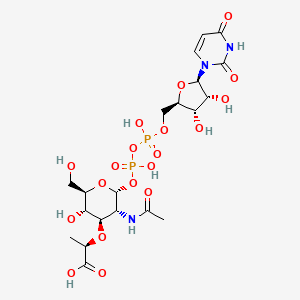

UDP-N-acetylmuramicacid

Description

Historical Context of N-acetylmuramic Acid Derivatives in Prokaryotic Cell Wall Research

The journey to understanding the bacterial cell wall's intricate structure began with early observations of its unique chemical composition. A pivotal moment in this research was the discovery by James T. Park in the 1950s of uridine (B1682114) nucleotide-linked compounds that accumulated in Staphylococcus aureus when treated with penicillin. researchgate.netasm.org These compounds, which became known as "Park's nucleotides," were identified as precursors for cell wall synthesis. asm.org

Subsequent research led to the characterization of the core components of these precursors and the cell wall itself. It was established that the glycan backbone of peptidoglycan is composed of alternating units of N-acetylglucosamine (GlcNAc) and a then-unidentified sugar acid. oup.comsigmaaldrich.comwikipedia.orglibretexts.org This unique sugar was eventually identified as N-acetylmuramic acid (MurNAc), the 3-O-lactyl ether derivative of GlcNAc. mdpi.com This discovery highlighted that the fundamental repeating unit of the glycan strand was a disaccharide of GlcNAc and MurNAc. asm.orgsigmaaldrich.com The accumulated precursors observed by Park were identified as UDP-N-acetylmuramic acid linked to a peptide chain (UDP-MurNAc-pentapeptide), confirming the role of N-acetylmuramic acid derivatives as key intermediates in the biosynthetic pathway. researchgate.netasm.orgoup.com

Significance of UDP-N-acetylmuramic Acid as a Central Intermediate in Peptidoglycan Biogenesis

UDP-N-acetylmuramic acid holds a critical position as a central intermediate in the biosynthesis of peptidoglycan for several key reasons. Its formation from UDP-N-acetylglucosamine (UDP-GlcNAc) marks the first committed step unique to the peptidoglycan pathway. oup.comresearchgate.net This makes the enzymes responsible for its synthesis, MurA and MurB, attractive targets for the development of antibiotics. nih.govfrontiersin.org

The significance of UDP-MurNAc lies in its role as the specific substrate for the sequential addition of amino acids, a process that builds the stem peptide. nih.govresearchgate.net This process is catalyzed by a series of ATP-dependent enzymes known as the Mur ligases (MurC, MurD, MurE, and MurF). oup.comoup.com MurC initiates this sequence by adding L-alanine to the lactyl moiety of UDP-MurNAc. asm.orgresearchgate.net This is followed by the addition of D-glutamic acid by MurD, a diamino acid (like meso-diaminopimelic acid or L-lysine) by MurE, and finally the dipeptide D-alanyl-D-alanine by MurF. oup.comasm.orgresearchgate.net

Furthermore, UDP-MurNAc can act as a feedback inhibitor of the enzyme MurA, which catalyzes the first step in its own synthesis. nih.govnih.govasm.orgcapes.gov.br This regulatory mechanism allows the bacterial cell to control the flux of precursors into the peptidoglycan synthesis pathway. capes.gov.br The central role of UDP-MurNAc as the branching point from general sugar metabolism to the specific requirements of cell wall construction underscores its indispensability for bacterial survival. nih.govsmolecule.com

Overview of the Cytoplasmic Peptidoglycan Synthesis Pathway Highlighting the Position of UDP-N-acetylmuramic Acid

The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm. oup.comnih.govresearchgate.net This initial phase is responsible for creating the soluble precursor, UDP-N-acetylmuramyl-pentapeptide. asm.orgoup.com The pathway can be divided into distinct enzymatic steps leading to and immediately following the synthesis of UDP-N-acetylmuramic acid.

The cytoplasmic steps are as follows:

Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc): The pathway begins with fructose-6-phosphate, which is converted through a series of enzymatic reactions involving GlmS, GlmM, and the bifunctional GlmU enzyme to produce UDP-GlcNAc. oup.comresearchgate.net

Formation of UDP-N-acetylmuramic acid (UDP-MurNAc): This is a two-step process that commits the UDP-GlcNAc molecule to peptidoglycan synthesis. nih.govoup.com

Step 2a (MurA): The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the transfer of an enolpyruvate group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. oup.comwikipedia.orgfrontiersin.org This reaction forms UDP-N-acetylglucosamine-enolpyruvate and releases inorganic phosphate (B84403). nih.govoup.com

Step 2b (MurB): The product of the MurA reaction is then reduced by the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). nih.govwikipedia.org This reaction uses NADPH as a cofactor to reduce the enolpyruvyl group to a lactyl moiety, yielding UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comwikipedia.orgnih.gov

Assembly of the Peptide Stem: Once UDP-MurNAc is formed, it serves as the foundation for the stepwise addition of amino acids by Mur ligases. oup.comresearchgate.netdiva-portal.org

MurC: Adds L-alanine. asm.orgresearchgate.net

MurD: Adds D-glutamic acid. asm.orgresearchgate.net

MurE: Adds a diamino acid (e.g., meso-diaminopimelic acid). asm.orgresearchgate.net

MurF: Adds the dipeptide D-alanyl-D-alanine. asm.orgresearchgate.net

The final product of this cytoplasmic pathway is UDP-N-acetylmuramyl-pentapeptide, often referred to as "Park's nucleotide". asm.org This completed precursor is then transferred to a lipid carrier at the cytoplasmic membrane, marking the beginning of the membrane-associated stages of peptidoglycan synthesis. asm.orgsigmaaldrich.com

Data Tables

Table 1: Key Enzymes in the Cytoplasmic Synthesis of UDP-MurNAc-pentapeptide

| Enzyme | Substrate(s) | Product(s) | Function |

| GlmS | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate | Forms the initial hexosamine sugar. oup.com |

| GlmM | Glucosamine-6-phosphate | Glucosamine-1-phosphate | Isomerization of the phosphate group. oup.com |

| GlmU | Glucosamine-1-phosphate, Acetyl-CoA, UTP | UDP-N-acetylglucosamine (UDP-GlcNAc) | Bifunctional enzyme performing acetylation and uridylation. oup.comwikipedia.org |

| MurA | UDP-GlcNAc, Phosphoenolpyruvate (PEP) | UDP-GlcNAc-enolpyruvate, Pi | First committed step; adds enolpyruvate moiety. nih.govoup.comwikipedia.org |

| MurB | UDP-GlcNAc-enolpyruvate, NADPH | UDP-N-acetylmuramic acid (UDP-MurNAc), NADP+ | Reduction to form the lactyl group. nih.govoup.comwikipedia.org |

| MurC | UDP-MurNAc, L-alanine, ATP | UDP-MurNAc-L-alanine, ADP, Pi | Adds the first amino acid to the stem. oup.comresearchgate.net |

| MurD | UDP-MurNAc-L-alanine, D-glutamic acid, ATP | UDP-MurNAc-L-alanyl-D-glutamate, ADP, Pi | Adds the second amino acid. oup.comresearchgate.net |

| MurE | UDP-MurNAc-dipeptide, meso-diaminopimelic acid, ATP | UDP-MurNAc-tripeptide, ADP, Pi | Adds the third amino acid. oup.comresearchgate.net |

| MurF | UDP-MurNAc-tripeptide, D-alanyl-D-alanine, ATP | UDP-MurNAc-pentapeptide, ADP, Pi | Adds the final dipeptide. oup.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31N3O19P2 |

|---|---|

Molecular Weight |

679.4 g/mol |

IUPAC Name |

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |

InChI Key |

NQBRVZNDBBMBLJ-MQTLHLSBSA-N |

SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Synonyms |

Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |

Origin of Product |

United States |

Biosynthesis and Metabolism of Udp N Acetylmuramic Acid

Initial Steps of UDP-N-acetylglucosamine Conversion to UDP-N-acetylmuramic Acid

The journey from UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmuramic acid (UDP-MurNAc) begins with the addition of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). oup.comnih.gov The resulting product, UDP-N-acetylglucosamine-enolpyruvate, is then reduced by UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) to form UDP-MurNAc. oup.com

UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA) Activity and Mechanism

MurA, also known as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, catalyzes the first committed step in peptidoglycan biosynthesis. nih.govebi.ac.ukrcsb.org This cytoplasmic enzyme is responsible for the transfer of the enolpyruvyl moiety from PEP to the 3'-hydroxyl group of UDP-GlcNAc. frontiersin.orgsci-hub.sepnas.org The reaction is essential for bacterial survival, making MurA an attractive target for antibiotics. rcsb.orgacs.org The enzyme's mechanism involves a flexible loop that undergoes a conformational change upon substrate binding, which is crucial for its catalytic activity. sci-hub.seacs.org

The catalytic process of MurA involves the transfer of the enolpyruvyl group from PEP to UDP-GlcNAc. oup.comebi.ac.ukfrontiersin.orgfrontiersin.org This reaction proceeds through the formation of a tetrahedral intermediate. nih.gov Ultimately, this leads to the formation of UDP-N-acetylglucosamine-enolpyruvate and the release of inorganic phosphate (B84403) (Pi). oup.comfrontiersin.orgresearchgate.net Early studies suggested that a cysteine residue (Cys115 in E. coli) covalently reacts with PEP to form a phospholactoyl adduct, priming the PEP molecule for the reaction. sci-hub.senih.gov However, later research with a Cys115 to Asp115 mutant of E. coli MurA indicated that this covalent bond is not essential for catalysis. core.ac.uk The binding of UDP-GlcNAc induces a conformational change in the enzyme, which is necessary for catalytic competence. asm.org

The transfer of the enolpyruvyl group from PEP to UDP-GlcNAc results in the formation of the intermediate compound, UDP-N-acetylglucosamine-enolpyruvate. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This intermediate is the product of the MurA-catalyzed reaction and the substrate for the subsequent enzyme in the pathway, MurB. oup.com In exponential-phase Escherichia coli cells, the intracellular concentration of UDP-N-acetylglucosamine-enolpyruvate is significantly lower than that of its precursor, UDP-N-acetylglucosamine. nih.gov

UDP-N-acetylglucosamine-enolpyruvate Reductase (MurB) Activity and Mechanism

UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) catalyzes the second step in the formation of UDP-MurNAc. mdpi.comunito.it It is a flavoprotein that utilizes a Flavin Adenine (B156593) Dinucleotide (FAD) cofactor and NADPH to reduce the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate to a lactyl group, thereby forming UDP-N-acetylmuramic acid. pnas.orgmdpi.comunito.itebi.ac.ukplos.org The reaction follows a ping-pong bi-bi mechanism. oup.comunito.it Like MurA, MurB is a crucial enzyme for bacterial survival and is not found in eukaryotes, making it a promising target for antimicrobial agents. unito.itebi.ac.uk

The reduction of UDP-N-acetylglucosamine-enolpyruvate by MurB is dependent on the coenzyme NADPH. rcsb.orgpnas.orgunito.itebi.ac.ukplos.org The reaction involves the transfer of a hydride from NADPH to the FAD cofactor in a reductive half-reaction. unito.itplos.org Subsequently, in an oxidative half-reaction, the reduced FAD transfers a hydride to the C3 atom of the enolpyruvyl moiety of the substrate. ebi.ac.ukplos.org This reduction of the enol ether results in the formation of the D-lactyl ether, yielding the final product, UDP-N-acetylmuramic acid. nih.gov

Flavin adenine dinucleotide (FAD) serves as an essential redox intermediate in the catalytic cycle of MurB. oup.comebi.ac.uk The enzyme-bound FAD is first reduced to FADH2 by NADPH. ebi.ac.ukplos.org This reduced flavin then donates a hydride to the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate, which leads to the formation of a carbanion equivalent at C2 that is stabilized as an enol intermediate. ebi.ac.uk A subsequent proton transfer to C2 completes the reaction, forming UDP-MurNAc and regenerating the oxidized FAD cofactor. ebi.ac.uk

Downstream Functionalization of UDP-N-acetylmuramic Acid and its Derivatives

The transformation of UDP-MurNAc into the mature peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, is a cytoplasmic process orchestrated by a series of ATP-dependent enzymes known as Mur ligases. wiley.commdpi.complos.orgosti.gov These enzymes catalyze the sequential addition of specific amino acids to the D-lactyl group of UDP-MurNAc, a process fundamental to forming the peptide stem of the peptidoglycan monomer. uni-konstanz.de

Sequential Addition of Amino Acids by Mur Ligases (MurC, MurD, MurE, MurF)

The construction of the pentapeptide side chain of peptidoglycan is a stepwise assembly line involving four key Mur ligases: MurC, MurD, MurE, and MurF. plos.orgosti.govoup.comresearchgate.net These enzymes are essential for bacterial viability and share a common reaction mechanism. wiley.complos.orgosti.govoup.com The process begins with the activation of the carboxyl group of the UDP-precursor by ATP, which generates an acyl phosphate intermediate and ADP. oup.com This intermediate then undergoes a nucleophilic attack by the amino group of the incoming amino acid or dipeptide, forming a high-energy tetrahedral intermediate that resolves into the final peptide product and inorganic phosphate. oup.com

While sharing a similar catalytic mechanism and three-dimensional structures, the Mur ligases exhibit specificity for their respective amino acid substrates. wiley.commdpi.complos.orgosti.govresearchgate.net This specificity is crucial for the correct assembly of the peptide stem, which ultimately dictates the structural integrity of the peptidoglycan layer. wiley.com The enzymes are structurally organized into three domains: an N-terminal domain for binding the UDP-MurNAc substrate, a central ATP-binding domain, and a C-terminal domain responsible for binding the specific amino acid. nih.govresearchgate.net

| Mur Ligase | Amino Acid/Dipeptide Added | Product |

| MurC | L-Alanine (or L-Serine/Glycine (B1666218) in some species) | UDP-N-acetylmuramoyl-L-alanine |

| MurD | D-Glutamate | UDP-N-acetylmuramoyl-L-alanine-D-glutamate |

| MurE | meso-Diaminopimelic acid or L-Lysine | UDP-N-acetylmuramoyl-L-alanine-D-glutamate-meso-diaminopimelate/L-lysine |

| MurF | D-Alanyl-D-alanine | UDP-N-acetylmuramoyl-pentapeptide |

Formation of UDP-N-acetylmuramoyl-L-alanine by MurC

The first step in the formation of the peptide side chain is catalyzed by MurC, an essential cytoplasmic enzyme. ebi.ac.uk MurC facilitates the ATP-dependent ligation of L-alanine to UDP-N-acetylmuramic acid, yielding UDP-N-acetylmuramoyl-L-alanine. nih.govebi.ac.uk In most bacterial species, the preferred substrate is L-alanine; however, in some rare cases, glycine or L-serine can be utilized instead. mdpi.comoup.com The reaction mechanism proceeds through the formation of an acyl phosphate intermediate of UDP-MurNAc. ebi.ac.uk The essential nature of MurC in peptidoglycan biosynthesis has made it a target for the development of novel antibacterial compounds. nih.gov

Formation of UDP-N-acetylmuramoyl-L-alanine-D-glutamate by MurD

Following the action of MurC, the MurD ligase catalyzes the addition of D-glutamic acid to the C-terminus of the L-alanine residue of UDP-N-acetylmuramoyl-L-alanine. nih.govnih.govembopress.orgnih.gov This reaction, which requires ATP hydrolysis, produces UDP-N-acetylmuramoyl-L-alanine-D-glutamate. nih.govuniprot.org The catalytic mechanism of MurD has been proposed to occur in a stepwise fashion, starting with the formation of an acyl-phosphate intermediate. nih.gov This is followed by a nucleophilic attack from the D-glutamate, leading to a tetrahedral intermediate that subsequently breaks down to form the final product. nih.gov The crystal structure of MurD from Escherichia coli has been solved, providing detailed insights into its substrate binding and catalytic mechanism. embopress.orgnih.gov

Formation of UDP-N-acetylmuramoyl-L-alanine-D-glutamate-meso-diaminopimelate/L-lysine by MurE

The third amino acid of the peptide stem is added by the MurE ligase, an enzyme notable for its substrate variability among different bacterial species. wiley.com MurE catalyzes the addition of either meso-diaminopimelic acid (m-A2pm) or L-lysine to UDP-N-acetylmuramoyl-L-alanine-D-glutamate. uniprot.orguniprot.org Typically, Gram-negative bacteria, bacilli, and mycobacteria incorporate m-A2pm, while most Gram-positive bacteria utilize L-lysine. wiley.commdpi.com The correct incorporation of this third amino acid is critical as it is directly involved in the cross-linking of glycan strands, a key feature for maintaining the integrity of the peptidoglycan layer. wiley.com The MurE enzymes exhibit high specificity, ensuring that only the correct amino acid is incorporated into the growing peptide chain. nih.gov

Formation of UDP-N-acetylmuramoyl-pentapeptide by MurF

The final cytoplasmic step in the synthesis of the peptidoglycan precursor is catalyzed by the MurF ligase. plos.orgosti.govresearchgate.net MurF adds the dipeptide D-alanyl-D-alanine to the C-terminus of the UDP-N-acetylmuramoyl-tripeptide (containing either meso-diaminopimelic acid or L-lysine), resulting in the formation of UDP-N-acetylmuramoyl-pentapeptide, also known as Park's nucleotide. wiley.complos.orgosti.govresearchgate.netnih.gov This reaction is also ATP-dependent. uni-konstanz.de The D-alanyl-D-alanine dipeptide is crucial for the subsequent transpeptidation reactions that occur in the periplasm, providing the necessary energy for cross-linking the glycan strands, as there is no ATP available in this cellular compartment. wiley.com

Interconnection of UDP-N-acetylmuramic Acid Metabolism with Peptidoglycan Recycling Pathways

In many bacteria, particularly Gram-negative species, a significant portion of the cell wall is turned over and its components are recycled during each generation. plos.orgosti.gov This recycling process is an efficient strategy to conserve cellular resources. The metabolism of UDP-N-acetylmuramic acid is intricately linked to these recycling pathways.

During cell wall turnover, breakdown products such as the tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelate are transported back into the cytoplasm. plos.orgosti.govnih.gov Instead of being completely degraded, this tripeptide can be directly re-ligated to UDP-MurNAc by the murein peptide ligase (Mpl). plos.orgosti.govasm.org This reaction bypasses the de novo synthesis steps catalyzed by MurC, MurD, and MurE, directly forming the UDP-MurNAc-tripeptide intermediate. nih.gov

Non-Canonical Pathways and Auxotrophy Related to N-acetylmuramic Acid in Specific Organisms

While the de novo biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) is a canonical and widespread pathway essential for peptidoglycan synthesis in most bacteria, several alternative or "non-canonical" routes exist. uni-konstanz.de These pathways often relate to the recycling or salvaging of N-acetylmuramic acid (MurNAc) from the environment or from the organism's own cell wall turnover. uni-konstanz.denih.gov Furthermore, some bacteria exhibit auxotrophy for MurNAc, meaning they cannot synthesize it themselves and must acquire it from their surroundings. nih.gov

Anabolic Salvage Pathway

In contrast to the catabolic recycling seen in organisms like Escherichia coli, some Gram-negative bacteria, such as Pseudomonas species, utilize an anabolic salvage pathway. nih.govnih.gov This route provides a shortcut that bypasses the de novo biosynthesis of UDP-MurNAc, the first committed precursor in peptidoglycan synthesis. uni-konstanz.de This pathway is particularly significant as it confers intrinsic resistance to the antibiotic fosfomycin (B1673569), which specifically targets the MurA enzyme in the de novo pathway. nih.govnih.govresearchgate.net

The key steps and enzymes in this anabolic pathway have been identified primarily in Pseudomonas putida. uni-konstanz.denih.gov The process begins with MurNAc 6-phosphate (MurNAc-6P), a product derived from the phosphorylation of anhydro-N-acetylmuramic acid (anhMurNAc) by the kinase AnmK. nih.gov The pathway proceeds as follows:

Dephosphorylation: The enzyme MupP, a MurNAc 6-phosphate phosphatase, converts MurNAc 6-phosphate into MurNAc. nih.govnih.gov MupP belongs to the haloacid dehalogenase family of phosphatases. nih.gov

Anomeric Phosphorylation: The anomeric kinase AmgK then phosphorylates MurNAc at the C1 position, yielding MurNAc α-1-phosphate. uni-konstanz.denih.gov

Uridylylation: Finally, the MurNAc α-1-phosphate uridylyltransferase, MurU, catalyzes the transfer of a UMP molecule from UTP to MurNAc α-1-phosphate, forming UDP-MurNAc. uni-konstanz.denih.gov

This anabolic route directly channels external or recycled MurNAc into the peptidoglycan biosynthesis pathway, providing a distinct advantage for survival, especially in the presence of antibiotics like fosfomycin. uni-konstanz.denih.gov A mutant of P. putida lacking the mupP gene showed high susceptibility to fosfomycin and accumulated large amounts of MurNAc 6-phosphate, confirming the enzyme's critical role in this resistance mechanism. nih.gov

| Enzyme | Function | Organism(s) | Significance |

|---|---|---|---|

| MupP | Dephosphorylates MurNAc 6-phosphate to MurNAc. nih.govnih.gov | Pseudomonas putida nih.govnih.gov | Completes the anabolic recycling pathway; determinant of intrinsic fosfomycin resistance. nih.gov |

| AmgK | Phosphorylates MurNAc to MurNAc α-1-phosphate. uni-konstanz.denih.gov | Pseudomonas putida uni-konstanz.de | A key kinase in the salvage pathway that bypasses de novo biosynthesis. uni-konstanz.de |

| MurU | Converts MurNAc α-1-phosphate to UDP-MurNAc. uni-konstanz.denih.gov | Pseudomonas putida uni-konstanz.de | Final step in the salvage pathway, producing the direct precursor for peptidoglycan synthesis. uni-konstanz.de |

Catabolic Recycling Pathway in Escherichia coli

Escherichia coli and related enterobacteria utilize a different strategy for recycling MurNAc derived from cell wall turnover. uni-konstanz.denih.gov Instead of directly converting it back into UDP-MurNAc, they degrade it further for use in other metabolic pathways. This catabolic process also starts with components salvaged from peptidoglycan breakdown, such as anhydro-N-acetylmuramic acid (anhMurNAc). nih.govuniprot.org

The key enzymes in this pathway are:

Anhydro-N-acetylmuramic acid kinase (AnmK): This enzyme catalyzes the phosphorylation of anhMurNAc, simultaneously cleaving the 1,6-anhydro ring to produce N-acetylmuramic acid 6-phosphate (MurNAc-6P). nih.govuniprot.org

N-acetylmuramic acid 6-phosphate etherase (MurQ): MurQ is a crucial etherase that cleaves the D-lactyl ether bond of MurNAc-6P. uni-konstanz.deqmul.ac.uk This reaction yields N-acetylglucosamine-6-phosphate (GlcNAc-6P) and D-lactate. uni-konstanz.de The GlcNAc-6P can then enter the general amino sugar metabolism. uni-konstanz.de

| Enzyme | Systematic Name | Reaction Catalyzed | Kinetic Parameters (for E. coli) |

|---|---|---|---|

| AnmK | ATP:1,6-anhydro-N-acetyl-beta-muramate 6-phosphotransferase wikipedia.org | anhMurNAc + ATP → MurNAc-6P + ADP uniprot.org | KM for anhMurNAc: 1 mM uniprot.org |

| MurQ | (R)-lactate hydro-lyase qmul.ac.uk | MurNAc-6P → GlcNAc-6P + (R)-lactate qmul.ac.ukuniprot.org | KM for MurNAc-6P: 1.2 mM; kcat: 5.7 s-1uniprot.org |

N-acetylmuramic Acid Auxotrophy in Tannerella forsythia

Some bacteria are incapable of synthesizing their own MurNAc and are therefore dependent on an external supply for survival. nih.gov A well-studied example of such MurNAc auxotrophy is the oral pathogen Tannerella forsythia, a key bacterium associated with periodontitis. nih.govresearchgate.net

Genomic analysis of T. forsythia revealed the absence of the murA and murB genes, which are essential for the de novo synthesis of UDP-MurNAc from UDP-GlcNAc. nih.gov This genetic deficiency makes MurNAc an essential growth factor for the bacterium. researchgate.net Depletion of MurNAc from the growth medium leads to impaired cell wall metabolism, resulting in growth defects and changes in cell morphology from its characteristic fusiform (spindle) shape. nih.gov

To survive, T. forsythia has evolved mechanisms to salvage MurNAc from its environment, which is rich in peptidoglycan fragments from the diverse oral microbial community. karger.com The organism possesses a specific MurNAc transporter (Tf_MurT) to import the sugar. nih.gov Once inside the cell, the metabolism of MurNAc appears to follow a pathway involving a MurNAc kinase (Tf_MurK), which phosphorylates MurNAc at the C6 position, and an etherase (Tf_MurQ), similar to the catabolic enzyme in E. coli. nih.gov Interestingly, T. forsythia also appears to have an AmgK-MurU salvage route, suggesting a hybrid strategy for utilizing this essential nutrient. karger.com

| Genetic Basis | Physiological Consequence | Salvage System Components |

|---|---|---|

| Lacks murA and murB genes for de novo UDP-MurNAc synthesis. nih.gov | Strict dependency on exogenous MurNAc for growth and maintenance of cell shape. nih.gov | MurNAc transporter (Tf_MurT), MurNAc kinase (Tf_MurK), MurQ etherase (Tf_MurQ), and an AmgK-MurU salvage pathway. nih.govkarger.com |

Enzymology and Structural Biology of Enzymes Involved in Udp N Acetylmuramic Acid Metabolism

Structure-Function Relationships of MurA Isozymes

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com Gram-positive bacteria often possess two isozymes of MurA, MurA1 and MurA2, which likely arose from gene duplication, while Gram-negative bacteria typically have a single MurA enzyme. oup.comnih.gov These isozymes, while sharing similar catalytic parameters, can exhibit differences that are important for species-specific functions and antibiotic resistance. oup.com

Active Site Architecture and Catalytic Mechanism

The active site of MurA is located in a deep cavity formed between its two domains. nih.gov The catalytic mechanism proceeds through an addition-elimination reaction. A key feature of this mechanism is the involvement of a highly conserved cysteine residue (Cys115 in E. coli) and an arginine residue (Arg120 in E. cloacae). researchgate.net The reaction is initiated by the nucleophilic attack of the 3'-hydroxyl group of UDP-GlcNAc on the C2 of PEP, a process facilitated by the active site residues. This forms a tetrahedral intermediate. Subsequently, the elimination of inorganic phosphate (B84403) occurs, yielding the product, UDP-N-acetylglucosamine-enolpyruvate. researchgate.netmdpi.com The pKa of the catalytic Cys115 has been determined to be around 8.3, and its deprotonated form is essential for its nucleophilic role in catalysis. researchgate.net

The antibiotic fosfomycin (B1673569) specifically targets MurA by forming a covalent bond with the active site cysteine residue, thereby irreversibly inhibiting the enzyme. oup.comnih.gov However, some bacteria exhibit natural resistance to fosfomycin due to the substitution of this critical cysteine with an aspartate residue. oup.com

Table 1: Key Residues in MurA Active Site

| Residue (E. coli numbering) | Function |

| Cys115 | Essential for catalysis; target of fosfomycin. oup.comresearchgate.net |

| Arg120 | Involved in phosphoenolpyruvate binding. researchgate.net |

| Lys22 | Participates in substrate binding and conformational changes. oup.com |

| Asp305 | Catalyzes the addition of PEP to UDP-GlcNAc. mdpi.com |

Conformational Dynamics and Substrate Binding

MurA exhibits significant conformational changes upon substrate binding, a process described by an induced-fit mechanism. nih.gov In its unliganded, or substrate-free, state, MurA exists in an "open" conformation. nih.gov The binding of its substrates, UDP-GlcNAc and PEP, triggers a transition to a "closed" conformation. nih.gov This conformational change is crucial for catalysis as it brings the substrates into the correct orientation within the active site for the reaction to occur. nih.gov

Structural Insights into MurB Reductase

UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) catalyzes the second step in the cytoplasmic synthesis of UDP-MurNAc. unito.itnih.gov It reduces the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate (UNAGEP) to a lactyl group, forming UDP-MurNAc. unito.itnih.gov This reaction is dependent on the cofactors FAD and NADPH. unito.itwikipedia.org MurB is an attractive target for antimicrobial drug development as it is essential for bacterial survival and is not found in eukaryotes. unito.itnih.gov

MurB enzymes are classified into two main types, Type I and Type II, based on structural features. unito.it Type I MurB enzymes, found in bacteria like E. coli and Mycobacterium tuberculosis, are characterized by a "Tyr-loop". unito.itmdpi.com Type II MurB enzymes lack this loop and are further subdivided into IIa and IIb based on whether a serine or cysteine residue, respectively, acts as the proton donor in the catalytic mechanism. unito.it

NADPH Binding and Electron Transfer

The catalytic cycle of MurB involves two half-reactions. In the first, the FAD cofactor is reduced to FADH- by a hydride transfer from NADPH. unito.it The structure of MurB reveals a highly conserved architecture for the binding of NADPH and FAD, ensuring an efficient transfer of electrons. wikipedia.org The nicotinamide (B372718) ring of NADPH and the isoalloxazine ring of FAD are positioned in close proximity, approximately 4 Å apart, which is optimal for hydride transfer. nih.gov Following the reduction of FAD and the release of NADP+, the enzyme is ready for the second half-reaction. wikipedia.org Molecular dynamics simulations suggest that the nicotinamide moiety of NADP+ is stably bound in the active site. unito.itnih.gov

Substrate Recognition and Catalysis

Table 2: Classification of MurB Enzymes

| Type | Characteristic Feature | Proton Donor | Examples |

| Type I | Tyr-loop | Cysteine | E. coli, M. tuberculosis, P. aeruginosa unito.itmdpi.com |

| Type IIa | Lacks Tyr-loop | Serine | S. aureus, L. monocytogenes, B. ovis unito.it |

| Type IIb | Lacks Tyr-loop | Cysteine | T. caldophilus unito.it |

Mechanisms of MurC, MurD, MurE, MurF Ligases in Amino Acid Addition to UDP-N-acetylmuramic Acid Derivatives

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of essential ATP-dependent enzymes that catalyze the sequential addition of amino acids to the lactyl moiety of UDP-MurNAc, forming the peptide stem of the peptidoglycan precursor. oup.comnih.gov These enzymes share a common reaction mechanism and structural topology, making them attractive targets for the development of broad-spectrum antibiotics. mdpi.comwiley.com

The general mechanism for the Mur ligases involves two main steps. First, the carboxyl group of the UDP-sugar substrate is activated by ATP, which leads to the formation of an acyl-phosphate intermediate and the release of ADP. oup.comwiley.com In the second step, the amino group of the incoming amino acid or dipeptide performs a nucleophilic attack on the acyl-phosphate intermediate. oup.comwiley.com This results in the formation of a high-energy tetrahedral intermediate, which then collapses to form the final peptide bond and release inorganic phosphate. oup.comwiley.com

The Mur ligases exhibit a three-domain architecture. mdpi.com The N-terminal and central domains are typically involved in binding ATP and the UDP-sugar substrate, while the C-terminal domain is responsible for binding the specific amino acid substrate. wiley.com

MurC (UDP-N-acetylmuramate:L-alanine ligase): MurC catalyzes the addition of the first amino acid, L-alanine, to UDP-MurNAc. nih.govebi.ac.uk The N-terminal domain of MurC has a Rossmann-like fold that is involved in binding the UDP moiety of the substrate. wiley.com

MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase): MurD adds D-glutamate to the UDP-MurNAc-L-alanine product of MurC. nih.gov MurD displays low specificity for the UDP-precursor compared to other Mur ligases. oup.com It has been shown to undergo conformational changes upon ligand binding. plos.org

MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase): MurE adds the third amino acid, which is typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria or L-lysine in most Gram-positive bacteria. mdpi.comwiley.com The species-specific addition of this amino acid is critical for the subsequent cross-linking of the peptidoglycan. wiley.com

MurF (UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate:D-alanyl-D-alanine ligase): MurF catalyzes the final cytoplasmic step, adding the dipeptide D-alanyl-D-alanine to the UDP-MurNAc-tripeptide. annualreviews.org Interestingly, the N-terminal domain of MurF lacks the typical Rossmann fold for nucleotide binding seen in other Mur ligases. annualreviews.org

Table 3: Mur Ligases and their Functions

| Enzyme | Substrates | Product |

| MurC | UDP-MurNAc, L-alanine, ATP | UDP-MurNAc-L-alanine, ADP, Pi nih.govebi.ac.uk |

| MurD | UDP-MurNAc-L-alanine, D-glutamate, ATP | UDP-MurNAc-L-alanyl-D-glutamate, ADP, Pi nih.gov |

| MurE | UDP-MurNAc-L-alanyl-D-glutamate, m-DAP/L-lysine, ATP | UDP-MurNAc-L-alanyl-D-glutamyl-m-DAP/L-lysine, ADP, Pi mdpi.comwiley.com |

| MurF | UDP-MurNAc-tripeptide, D-alanyl-D-alanine, ATP | UDP-MurNAc-pentapeptide, ADP, Pi annualreviews.org |

ATP Hydrolysis Coupled to Peptide Bond Formation

The stepwise assembly of the peptidoglycan peptide stem is carried out by a series of four essential ATP-dependent enzymes known as the Mur ligases: MurC, MurD, MurE, and MurF. oup.com These enzymes catalyze the sequential addition of specific amino acids or a dipeptide to the D-lactyl moiety of UDP-N-acetylmuramic acid (UDP-MurNAc). oup.comuni-konstanz.de The formation of each peptide bond is an energetically unfavorable process that is driven by the simultaneous hydrolysis of a molecule of adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). oup.comwiley.comnih.gov

This coupling of ATP hydrolysis to peptide bond formation is a defining characteristic of the Mur ligase family. oup.comdu.ac.in Extensive biochemical studies have demonstrated a sequential, ordered kinetic mechanism for these ligases. The reaction cycle begins with the binding of ATP, which is followed by the binding of the UDP-sugar precursor (such as UDP-MurNAc), and finally the binding of the specific amino acid substrate. oup.comwiley.com This ordered binding ensures that the catalytic cycle proceeds efficiently, leading to the formation of the UDP-N-acetylmuramyl-pentapeptide, the complete cytoplasmic precursor for peptidoglycan synthesis. oup.complos.org The essential nature of this ATP-dependent process in virtually all bacteria underscores its importance as a target for antibacterial agents. nih.gov

Acyl Phosphate Intermediate Formation

The catalytic mechanism shared by all Mur ligases proceeds through a two-step process initiated by the formation of a high-energy acyl phosphate intermediate. oup.comdu.ac.innih.gov In the first step, the terminal carboxyl group of the UDP-sugar substrate (e.g., the D-lactyl group of UDP-MurNAc for MurC) attacks the γ-phosphate of ATP. oup.comwiley.com This reaction, facilitated by divalent cations like Mg²⁺ or Mn²⁺, results in the formation of an acyl phosphate intermediate and the release of ADP. oup.comnih.gov

The existence of this transient acyl phosphate species has been robustly established through a variety of experimental approaches, including isotope exchange studies, rapid kinetics, radioactive labeling, and chemical trapping experiments. oup.comresearchgate.net Once formed, the acyl phosphate intermediate is highly reactive. In the second step of the catalytic cycle, the activated carboxyl group is subjected to a nucleophilic attack by the amino group of the incoming amino acid or dipeptide substrate. oup.comwiley.com This attack leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to form the new peptide bond and release inorganic phosphate (Pi), completing the ligation reaction. oup.comwiley.comnih.gov

Specificity Determinants for Amino Acid Substrates

A critical feature of the Mur ligase family is the high degree of specificity each enzyme exhibits for its particular amino acid or dipeptide substrate, ensuring the correct assembly of the peptidoglycan stem peptide. wiley.comnih.gov This specificity is primarily determined by the structural features of the C-terminal domain of each enzyme, which contains the amino acid binding pocket. oup.comwiley.comnih.gov

MurC: This enzyme typically adds L-alanine as the first residue of the peptide stem. oup.comnih.gov In some bacterial species, however, MurC can accommodate and ligate glycine (B1666218) or L-serine. oup.complos.org Structural studies of Escherichia coli MurC reveal a shallow hydrophobic pocket, shaped by a key histidine residue, that perfectly accommodates the small methyl side-chain of L-alanine. wiley.com

MurD: MurD is responsible for adding D-glutamic acid. It displays exceptionally high stereospecificity, as L-glutamic acid is not a substrate. oup.comwiley.com This stringent specificity for a D-amino acid, which is characteristic of prokaryotes, makes MurD a particularly attractive target for the development of selective antibacterial drugs. wiley.comnih.gov

MurE: The substrate specificity of MurE is a key point of variation among different bacterial species and is critical for the structural integrity of the final peptidoglycan. wiley.com In most Gram-negative bacteria, mycobacteria, and bacilli, MurE incorporates meso-diaminopimelic acid (m-DAP). In contrast, the MurE enzyme from most Gram-positive bacteria utilizes L-lysine. wiley.comhhu.de The incorporation of the correct amino acid at this position is vital, as this residue is involved in the cross-linking of glycan strands. wiley.com

MurF: The final cytoplasmic step is catalyzed by MurF, which adds the dipeptide D-alanyl-D-alanine to the growing peptide chain. plos.orgnih.gov

Below is a data table summarizing the substrate specificities of Mur ligases from Mycobacterium tuberculosis.

| Enzyme | Nucleotide Substrate | Primary Amino Acid Substrate | Other Accepted Amino Acids | Reference |

| MurC | UDP-MurNAc | L-Alanine | Glycine, L-Serine | plos.org |

| MurD | UDP-MurNAc-L-Ala | D-Glutamate | None | plos.org |

| MurE | UDP-MurNAc-L-Ala-D-Glu | meso-diaminopimelic acid (m-DAP) | Not specified | plos.org |

| MurF | UDP-MurNAc-L-Ala-γ-D-Glu-m-DAP | D-Ala-D-Ala | None | plos.org |

Domain Organization and Inter-domain Cooperativity

Crystal structures of Mur ligases from various bacterial species have revealed a highly conserved three-domain architecture, which is fundamental to their catalytic function. oup.comwiley.comdu.ac.inembopress.org The active site is strategically located at the cleft between these three domains. wiley.com

N-terminal Domain: This domain is responsible for binding the UDP-sugar precursor. oup.comdu.ac.inscientificarchives.com Its topology shows some variation between the ligases; the structures of MurC and MurD are similar to each other, as are those of MurE and MurF. These differences are related to the need to accommodate the increasing length of the peptide chain on the UDP-MurNAc substrate as it moves down the pathway. oup.com

Central Domain: This domain contains the binding site for ATP and features a mononucleotide-binding fold, often referred to as a P-loop or Walker A motif, which is characteristic of many ATP- and GTP-binding proteins. oup.comdu.ac.inembopress.org

C-terminal Domain: This domain is responsible for recognizing and binding the specific incoming amino acid or dipeptide substrate. oup.comdu.ac.inscientificarchives.com

A key aspect of Mur ligase function is the dynamic cooperation between these domains. The enzymes exist in a dynamic equilibrium between an "open," inactive conformation when no substrates are bound, and a "closed," active conformation. oup.comhhu.de The binding of substrates, particularly ATP, induces a large-scale conformational change, causing the domains to close in on each other. oup.comwiley.com This closure brings the substrates into close proximity and correct orientation within the active site, sequesters the reaction from the aqueous solvent, and facilitates catalysis. oup.comwiley.com This inter-domain cooperativity is essential for the efficient synthesis of the peptide stem.

Comparative Enzymology Across Diverse Bacterial Species

While the Mur ligase pathway is a common and essential feature of bacterial life, comparative studies across different species reveal both conserved characteristics and notable variations. The fundamental three-domain architecture and the ATP-dependent catalytic mechanism involving an acyl phosphate intermediate are universally conserved, reflecting a common evolutionary origin. wiley.comdu.ac.innih.gov

However, significant differences exist, particularly in substrate specificity and enzyme kinetics. The most pronounced variation is seen in the MurE ligase, which incorporates either L-lysine (predominantly in Gram-positive bacteria) or m-DAP (in Gram-negative bacteria and mycobacteria). wiley.comhhu.de This difference is a major determinant of the type of peptidoglycan cross-linking that occurs in the cell wall. wiley.com MurC also exhibits some variability, using L-alanine in most species but glycine or L-serine in others. oup.com In contrast, the specificity of MurD for D-glutamate is highly conserved across a wide range of bacteria. nih.gov

Kinetic parameters of these enzymes also differ between species, reflecting adaptations to the specific physiological conditions of each organism. nih.gov For example, the Michaelis-Menten constants (Km) for the substrates of MurD vary significantly between E. coli, S. aureus, and H. influenzae. nih.gov These comparative analyses are crucial for understanding the evolution of the pathway and for the development of broad-spectrum antibacterial agents that target these essential enzymes. oup.comhhu.de

The following data table presents a comparison of the specific activities of Mur ligases from two different bacterial species.

| Enzyme | Specific Activity in M. tuberculosis (μmol/min/mg) | Specific Activity in E. coli (Reported Range) | Reference |

| MurC | 1.2 | - | nih.govplos.org |

| MurD | 0.8 | - | nih.govplos.org |

| MurE | 1.3 | - | nih.govplos.org |

| MurF | 0.9 | - | nih.govplos.org |

Note: Direct comparative values for E. coli specific activity were not available in the provided search context, but kinetic studies have been performed extensively on E. coli enzymes. oup.comnih.gov

Regulatory Mechanisms Governing Udp N Acetylmuramic Acid Homeostasis

Feedback Inhibition of MurA by UDP-N-acetylmuramic Acid

A primary and immediate regulatory mechanism for the UDP-MurNAc biosynthetic pathway is the feedback inhibition of MurA, the enzyme that catalyzes the first committed step: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc). The product of the subsequent enzyme in the pathway, MurB, which is UDP-MurNAc, acts as a potent inhibitor of MurA. nih.govnih.gov

This feedback inhibition is achieved through the tight binding of UDP-MurNAc to the MurA active site, leading to the formation of a stable, dormant complex. nih.gov Studies have shown that UDP-MurNAc binding is competitive with the substrate UDP-GlcNAc. nih.gov The affinity of UDP-MurNAc for MurA is significant, with a reported dissociation constant (Kd) of 0.94 ± 0.04 µM, indicating a strong inhibitory potential at physiological concentrations. nih.govnih.gov This tight binding was confirmed in studies where a significant fraction of purified recombinant MurA from Escherichia coli was found to be complexed with UDP-MurNAc. nih.govnih.gov The inhibition pattern has been described as likely competitive with respect to PEP and either competitive or noncompetitive with UDP-GlcNAc, suggesting a complex interplay of substrate and inhibitor binding. nih.govnih.gov

The formation of the dormant MurA-UDP-MurNAc complex effectively sequesters the enzyme, preventing it from catalyzing the initial step of the pathway. This mechanism allows the cell to rapidly respond to fluctuations in the levels of peptidoglycan precursors, ensuring that the synthesis of UDP-MurNAc is curtailed when sufficient quantities are available.

Interactive Data Table: Kinetic Parameters of MurA Inhibition by UDP-MurNAc

| Parameter | Value | Organism/Condition | Reference |

| Dissociation Constant (Kd) | 0.94 ± 0.04 µM | Escherichia coli | nih.govnih.gov |

| Inhibition Type vs. UDP-GlcNAc | Competitive or Noncompetitive | Escherichia coli | nih.govnih.gov |

| Inhibition Type vs. PEP | Likely Competitive | Escherichia coli | nih.govnih.gov |

Transcriptional Regulation of Genes Encoding UDP-N-acetylmuramic Acid Pathway Enzymes

The long-term regulation of UDP-MurNAc synthesis is managed at the transcriptional level by controlling the expression of the genes encoding the biosynthetic enzymes, primarily the mur genes (murA, murB, murC, murD, murE, and murF). In many bacteria, including Escherichia coli, these genes are often found clustered together in operons, allowing for their coordinated expression. pnas.org A notable example is the division and cell wall (dcw) gene cluster, which contains several mur genes. pnas.org

The transcription of these gene clusters is controlled by various regulatory proteins that respond to specific cellular signals. For instance, in some bacteria, a transcriptional regulator known as Mur, which is a structural homolog of the ferric uptake regulator (Fur), has been shown to regulate genes involved in manganese transport. nih.gov While initially thought to be an iron-responsive regulator, Mur has been demonstrated to be a manganese-responsive transcriptional regulator. nih.gov

Furthermore, studies in Streptomyces have identified a negative regulator, Mur34, involved in the biosynthesis of muraymycin, a translocase I inhibitor. Disruption of the mur34 gene led to a significant increase in the transcription of other mur genes, indicating its role as a repressor. plos.org Electrophoretic mobility shift assays have confirmed that Mur34 binds specifically to the promoter region of downstream mur genes, thereby controlling their expression. plos.org The co-expression and co-regulation of the mur genes are crucial for maintaining the appropriate stoichiometric balance of the enzymes in the pathway.

Post-Translational Control Mechanisms Affecting Pathway Enzymes

In addition to transcriptional regulation, the activity of the UDP-MurNAc pathway enzymes can be modulated by post-translational modifications (PTMs). These modifications provide a rapid and reversible mechanism to fine-tune enzyme activity in response to immediate cellular needs.

A key example of post-translational control is the phosphorylation of Mur enzymes by serine/threonine protein kinases (STPKs). In Corynebacterium glutamicum, the MurC ligase is specifically phosphorylated by the protein kinase PknA. nih.gov In vitro studies have demonstrated that this phosphorylation leads to a decrease in the enzymatic activity of MurC. nih.gov Similarly, in Mycobacterium tuberculosis, the MurD ligase is phosphorylated by PknA, suggesting that this kinase may play a role in regulating peptidoglycan biosynthesis. nih.gov These findings indicate that phosphorylation can act as a negative regulatory switch for these essential enzymes.

Beyond phosphorylation of the pathway enzymes themselves, post-translational modifications of the final peptidoglycan product, such as O-acetylation and N-deacetylation of muramic acid and glucosamine (B1671600) residues, can also indirectly influence the homeostasis of UDP-MurNAc by affecting the dynamics of cell wall synthesis and turnover.

Biological Significance of Udp N Acetylmuramic Acid in Bacterial Physiology and Pathogenesis

Essentiality of UDP-N-acetylmuramic Acid for Peptidoglycan Integrity and Bacterial Cell Survival

The synthesis of UDP-N-acetylmuramic acid represents the first committed step in the biosynthesis of peptidoglycan, a massive polymer that encases the bacterial cell, providing structural rigidity and protection from osmotic stress. nih.govdiva-portal.orgasm.org This heteropolymer is composed of long glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptides. diva-portal.org The pathway to produce UDP-MurNAc begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to UDP-MurNAc by the sequential action of two essential enzymes, MurA and MurB. diva-portal.orgasm.org

The indispensability of this pathway is underscored by the fact that the enzymes involved, from MurA to MurF, are essential for the survival of most bacteria. nih.govasm.org These enzymes are highly conserved across bacterial species and have no counterparts in mammals, making them attractive targets for the development of antibiotics. nih.gov For instance, the antibiotic fosfomycin (B1673569) specifically inhibits the MurA enzyme, thereby blocking the production of UDP-MurNAc and leading to the disruption of peptidoglycan synthesis and subsequent cell death. nih.govnih.gov The critical nature of this pathway means that its inhibition directly compromises the structural integrity of the cell wall, leaving the bacterium vulnerable to lysis due to internal turgor pressure. diva-portal.org

The enzymes responsible for the synthesis of the UDP-MurNAc-pentapeptide precursor are detailed in the table below.

| Enzyme | Function | Substrate(s) | Product |

| MurA | Catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. | UDP-GlcNAc, PEP | UDP-GlcNAc-enolpyruvate |

| MurB | Reduces the enolpyruvyl group of UDP-GlcNAc-enolpyruvate to a lactyl group. | UDP-GlcNAc-enolpyruvate, NADPH | UDP-MurNAc |

| MurC | Adds the first amino acid, L-alanine, to UDP-MurNAc. | UDP-MurNAc, L-alanine, ATP | UDP-MurNAc-L-alanine |

| MurD | Adds D-glutamic acid to the growing peptide chain. | UDP-MurNAc-L-alanine, D-glutamic acid, ATP | UDP-MurNAc-L-alanine-D-glutamate |

| MurE | Adds a diamino acid (e.g., meso-diaminopimelic acid or L-lysine) to the peptide chain. | UDP-MurNAc-dipeptide, diamino acid, ATP | UDP-MurNAc-tripeptide |

| MurF | Adds the D-alanyl-D-alanine dipeptide to complete the pentapeptide. | UDP-MurNAc-tripeptide, D-alanyl-D-alanine, ATP | UDP-MurNAc-pentapeptide |

Role of UDP-N-acetylmuramic Acid Metabolites in Bacterial Cell Division and Morphology

The synthesis and subsequent utilization of UDP-N-acetylmuramic acid and its derivatives are intricately linked to the processes of bacterial cell division and the maintenance of cellular morphology. The peptidoglycan sacculus not only protects the cell but also dictates its shape. diva-portal.org Therefore, the availability of peptidoglycan precursors, originating from UDP-MurNAc, is crucial for the coordinated expansion and constriction of the cell wall during growth and division.

In Streptococcus pneumoniae, the phosphorylation of the MurC ligase, which adds the initial L-alanine to UDP-MurNAc, has been shown to be important for maintaining the characteristic ellipsoid shape of the cell. diva-portal.org This highlights a direct regulatory link between the UDP-MurNAc pathway and cell morphology. Furthermore, in cell division mutants of Escherichia coli, the accumulation of the downstream metabolite UDP-MurNAc-pentapeptide has been observed. asm.org This accumulation can have regulatory consequences, influencing other cellular processes.

The constant remodeling of the peptidoglycan during cell growth and division involves both synthesis and degradation, and the recycling of peptidoglycan components is a key metabolic process. asm.org Enzymes like Mpl (murein peptide ligase) in E. coli directly add recycled peptides back onto UDP-MurNAc, providing an efficient way to generate precursors for new peptidoglycan synthesis. asm.org This recycling is not only economical but also crucial for maintaining the balance of precursors needed for proper cell wall expansion and septation during division.

Implications of UDP-N-acetylmuramic Acid Pathway Dysregulation on Bacterial Virulence

The integrity of the UDP-N-acetylmuramic acid pathway is not only essential for bacterial viability but also has significant implications for bacterial virulence, which is the ability of a pathogen to cause disease. A structurally sound cell wall is a prerequisite for the proper functioning of many virulence factors, such as surface proteins and secretion systems that are anchored to or pass through the cell envelope. microbiologysociety.org Therefore, any disruption in peptidoglycan synthesis can indirectly impair the bacterium's pathogenic capabilities. microbiologysociety.org

A more direct link between the UDP-MurNAc pathway and virulence is seen in the context of antibiotic resistance. In some bacteria, the accumulation of UDP-MurNAc-pentapeptide can act as a co-repressor for the expression of β-lactamases, enzymes that inactivate β-lactam antibiotics. This suggests a feedback mechanism where the abundance of cell wall precursors can regulate the expression of resistance determinants.

UDP-N-acetylmuramic Acid as a Foundational Component for Specialized Bacterial Cell Wall Structures

The primary and most well-characterized role of UDP-N-acetylmuramic acid is to serve as the foundational building block for peptidoglycan. Peptidoglycan itself can be considered a specialized structure, with variations in its peptide cross-links and modifications contributing to the unique properties of the cell walls of different bacterial species. The basic structure of alternating N-acetylglucosamine and N-acetylmuramic acid residues forms the backbone of this essential polymer. diva-portal.org

While UDP-MurNAc is intrinsically linked to peptidoglycan, it is the starting point for the diversity seen in the peptide side chains that are attached to the muramic acid moiety. These peptide stems are critical for the cross-linking that gives the peptidoglycan its mesh-like strength. The specific amino acids in the pentapeptide side chain, which is assembled on UDP-MurNAc, can vary between bacterial species, contributing to the diversity of peptidoglycan structures found in nature.

Metabolic Adaptations and Auxotrophy in Relation to UDP-N-acetylmuramic Acid Availability

The essentiality of the UDP-N-acetylmuramic acid pathway has led to interesting metabolic adaptations in some bacteria, particularly those living in close association with other organisms. Some bacteria have lost the ability to synthesize this crucial precursor de novo and have become auxotrophic, meaning they must acquire N-acetylmuramic acid or its derivatives from their environment.

A prime example is the oral pathogen Tannerella forsythia, which is auxotrophic for N-acetylmuramic acid. frontiersin.org This bacterium lacks the genes for the MurA and MurB enzymes, rendering it incapable of producing UDP-MurNAc from UDP-GlcNAc. frontiersin.org Consequently, it relies on scavenging N-acetylmuramic acid from other bacteria in the oral biofilm to survive and maintain its cell wall. frontiersin.org Depletion of this external supply leads to morphological changes and growth defects in T. forsythia. frontiersin.org

Similarly, some obligate intracellular bacteria, such as the endosymbiont Buchnera, have lost parts of the peptidoglycan synthesis pathway, including enzymes for UDP-MurNAc formation. researchgate.net These bacteria may rely on their insect hosts to provide the necessary precursors for their cell wall maintenance. In contrast, other bacteria, like Pseudomonas putida, have evolved efficient recycling pathways that can salvage N-acetylmuramic acid from the environment and convert it back into UDP-MurNAc, bypassing the initial steps of the de novo synthesis pathway. This metabolic flexibility provides an advantage, especially in nutrient-limited environments.

The table below summarizes the key enzymes in the de novo synthesis of UDP-MurNAc and the consequences of their absence.

| Enzyme | Gene | Function in UDP-MurNAc Synthesis | Consequence of Absence | Bacterial Example(s) |

| MurA | murA | First committed step in peptidoglycan synthesis | Inability to synthesize UDP-MurNAc, auxotrophy for MurNAc | Tannerella forsythia |

| MurB | murB | Second step in UDP-MurNAc synthesis | Inability to synthesize UDP-MurNAc, auxotrophy for MurNAc | Tannerella forsythia |

Methodologies for Investigating Udp N Acetylmuramic Acid Metabolism

In vitro Enzymatic Assays for Characterizing Pathway Enzymes

In vitro assays are essential for the detailed characterization of the enzymes (MurA-MurF) involved in the cytoplasmic synthesis of UDP-MurNAc-pentapeptide. These assays allow for the determination of kinetic parameters, evaluation of substrate specificity, and the screening of potential inhibitors.

Spectrophotometric assays are widely used due to their convenience and real-time monitoring capabilities. For the MurA enzyme, which catalyzes the first committed step in peptidoglycan synthesis, its activity can be monitored by measuring the amount of inorganic phosphate (B84403) released from the reaction between UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (B93156) (PEP). profoldin.com This is often achieved using a malachite green-based colorimetric assay that detects phosphate. nih.govmdpi.com The activity of MurB, an NADPH-dependent reductase, is conveniently assayed by continuously monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. nih.govresearchgate.net

The Mur ligases (MurC, MurD, MurE, and MurF) are ATP-dependent enzymes that sequentially add amino acids to UDP-MurNAc. Their activity can also be determined by quantifying the inorganic phosphate produced from ATP hydrolysis. nih.govnih.gov The malachite green assay is commonly employed for this purpose, providing a sensitive method to measure ligase activity. nih.govmdpi.com

Radiometric assays offer high sensitivity and are particularly useful for pathway-level studies. A whole-cell assay using osmotically stabilized Escherichia coli can monitor the entire peptidoglycan biosynthesis pathway by tracking the incorporation of 14C-labeled UDP-GlcNAc into cross-linked peptidoglycan. nih.gov This method allows for the simultaneous screening of inhibitors against all enzymes in the committed steps of cell wall synthesis. nih.gov Another approach involves using radiolabeled substrates like [14C]GlcNAc-labeled lipid II to study the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are further down the cell wall synthesis pathway but rely on the UDP-MurNAc-pentapeptide precursor. nih.gov

| Assay Type | Enzyme Target | Principle | Detection Method |

|---|---|---|---|

| Spectrophotometric | MurA, MurC, MurD, MurE, MurF | Measures the inorganic phosphate (Pi) released during the enzymatic reaction. | Colorimetric (e.g., Malachite Green) at ~650 nm. profoldin.comnih.gov |

| Spectrophotometric | MurB | Monitors the oxidation of the cofactor NADPH to NADP+. | Decrease in absorbance at 340 nm. nih.govresearchgate.net |

| Radiometric | Entire Pathway (MurA-F, etc.) | Tracks the incorporation of a radiolabeled precursor into the final product. | Scintillation counting or autoradiography of 14C-labeled peptidoglycan. nih.gov |

The search for novel antibiotics has driven the development of high-throughput screening (HTS) methodologies to test large compound libraries for inhibitors of the UDP-MurNAc pathway enzymes. These assays are typically miniaturized into 96-well or 384-well plate formats to increase throughput. profoldin.com

Fluorometric assays are well-suited for HTS due to their high sensitivity and low background interference. For instance, a fluorometric screening assay has been developed for peptidoglycan O-acetyltransferases using 4-methylumbelliferylacetate as a substrate, demonstrating the adaptability of fluorescence-based methods for cell wall synthesis enzymes. nih.govresearchgate.net Luminescence-based assays, such as the UDP-Glo™ assay, which quantifies the amount of UDP produced by glycosyltransferases, have also been optimized for HTS to find inhibitors of enzymes that use UDP-sugar substrates. frontiersin.org

The previously mentioned malachite green assay for phosphate detection is also highly amenable to HTS for MurA and the Mur ligases. profoldin.comnih.gov Furthermore, a "one-pot" assay has been developed for the entire MurA-MurF pathway in Mycobacterium tuberculosis. nih.gov This coupled-enzyme assay reconstructs the cytoplasmic pathway in vitro, allowing for the screening of inhibitors that might target one or more of the six enzymes simultaneously. nih.gov

Mass Spectrometry-Based Approaches for Metabolite Profiling and Flux Analysis

Mass spectrometry (MS) has become an indispensable tool for studying UDP-N-acetylmuramic acid metabolism, offering unparalleled sensitivity and specificity for identifying and quantifying metabolites and determining the flow of molecules through the pathway.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and specific quantification of UDP-MurNAc and its precursors in complex biological samples. This method allows for the separation of metabolites by liquid chromatography followed by their detection and quantification by mass spectrometry. For example, LC-MS/MS has been used to confirm the identity of enzymatically synthesized UDP-MurNAc. It is also used to monitor the accumulation of the MurC substrate (UDP-MurNAc) and the decrease of its product (UDP-N-acetyl-muramic acid-l-alanine) upon treatment with a MurC inhibitor, thereby confirming the enzyme's inhibition within the cell. nih.gov This demonstrates the power of LC-MS/MS to not only identify metabolites but also to provide quantitative data on how metabolic pools change in response to genetic or chemical perturbations.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. It relies on feeding cells a stable isotope-labeled substrate, such as 13C-glucose, and then using mass spectrometry to track the incorporation of the isotope label into downstream metabolites. The resulting labeling patterns in intermediates like UDP-GlcNAc and UDP-MurNAc provide detailed information about the activity and connectivity of the metabolic network.

By analyzing the distribution of these heavy isotopes in the metabolites of the peptidoglycan synthesis pathway, researchers can determine the relative contributions of different carbon sources and converging pathways to the synthesis of UDP-MurNAc. This quantitative understanding of metabolic fluxes is crucial for identifying metabolic bottlenecks and understanding how bacteria adapt their cell wall synthesis to different environmental conditions.

| Technique | Application | Information Gained | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Identification and Quantification | Precise measurement of the concentrations of UDP-MurNAc and its precursors (e.g., UDP-GlcNAc, UDP-MurNAc-peptides). nih.gov | High sensitivity, high specificity, and ability to analyze complex mixtures. |

| Isotopic Labeling (MFA) | Metabolic Flux Analysis | Quantitative rates of metabolic reactions in the peptidoglycan synthesis pathway. | Provides a dynamic view of metabolism and reveals pathway regulation. |

Genetic Manipulation Techniques for Studying Pathway Genes and Enzymes

Altering the expression of genes encoding the Mur enzymes is a direct approach to investigate their roles in UDP-N-acetylmuramic acid metabolism and bacterial physiology. Techniques such as gene knockout, knockdown, and overexpression provide critical insights into gene function and pathway regulation.

Gene knockout studies, where a specific gene is deleted from the chromosome, are used to determine if a gene is essential for viability. The enzymes of the Mur pathway (MurA-F) are known to be essential in many bacteria. nih.gov Deleting the murA and murB genes, for instance, has been shown to decrease peptidoglycan synthesis in Corynebacterium glutamicum. researchgate.net Similarly, the knockout of the murI gene (glutamate racemase), which supplies the D-glutamate required by MurD, has been studied to evaluate its role in pathogenicity. saudijournals.com

For essential genes, conditional knockdown techniques like CRISPR interference (CRISPRi) are invaluable. CRISPRi utilizes a deactivated Cas9 (dCas9) protein guided by a small RNA to bind to a specific gene's promoter region, blocking transcription and thereby reducing the amount of enzyme produced. nih.gov This technique allows for the tunable and reversible silencing of mur genes, enabling researchers to study the phenotypic consequences of reduced enzyme levels, such as effects on cell morphology, growth, and susceptibility to antibiotics. nih.gov

Conversely, overexpressing a specific mur gene can help identify rate-limiting steps in the pathway or confirm the target of an inhibitor. For example, overexpressing MurC in an E. coli strain led to a significant increase in the minimum inhibitory concentration (MIC) of a MurC inhibitor, confirming that the compound's antibacterial activity was due to its action on MurC. nih.gov Studies on the overexpression of murA and murB have also been conducted to investigate their effects on bacterial growth and metabolism. researchgate.net These genetic manipulation techniques are crucial for validating drug targets and understanding the intricate regulation of cell wall precursor synthesis.

Gene Deletion and Overexpression

The targeted deletion and overexpression of genes encoding the enzymes responsible for UDP-MurNAc synthesis, primarily MurA and MurB, have been pivotal in understanding their physiological roles.

In Corynebacterium glutamicum, the double deletion of murA and murB was found to induce temperature sensitivity and surprisingly enhance the secretion of glutamate (B1630785). This study highlighted the critical role of these initial steps in peptidoglycan synthesis for maintaining cell wall integrity and influencing broader metabolic pathways. Analysis of the mutant strains revealed a significant decrease in peptidoglycan content, confirming the direct impact of these gene deletions on cell wall biosynthesis.

Conversely, overexpression of murA (also known as murZ in some bacteria) has been shown to suppress the lethal effects of deleting other essential genes involved in cell division and peptidoglycan synthesis, such as gpsB in Streptococcus pneumoniae. This suggests that increasing the metabolic flux towards UDP-MurNAc can compensate for certain defects in later stages of cell wall construction. Such overexpression studies are crucial for understanding the regulatory networks that govern peptidoglycan biosynthesis and for identifying potential bypass mechanisms that bacteria might employ to develop antibiotic resistance.

| Gene(s) | Organism | Experimental Approach | Key Finding |

| murA and murB | Corynebacterium glutamicum | Double Deletion | Induced temperature sensitivity and enhanced glutamate secretion; decreased peptidoglycan content. |

| murA/murZ | Streptococcus pneumoniae | Overexpression | Suppressed the lethal phenotype of a ΔgpsB mutant, indicating a compensatory effect in cell wall synthesis. |

Site-Directed Mutagenesis for Enzyme Characterization

Site-directed mutagenesis is a powerful technique that allows for the precise alteration of amino acid residues within an enzyme's active site, providing detailed information about their roles in substrate binding and catalysis. This method has been instrumental in characterizing the enzymes of the UDP-MurNAc pathway.

For MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a key catalytic residue, Cysteine-115 (in E. coli), has been a major focus of mutagenesis studies. Replacement of this cysteine with a serine residue (C115S) resulted in a catalytically inactive enzyme. nih.gov This finding was crucial in confirming that Cys115 is the site of covalent modification by the antibiotic fosfomycin (B1673569) and plays a direct role in the catalytic mechanism, which involves the formation of a tetrahedral intermediate with the substrate phosphoenolpyruvate (PEP). nih.govnih.gov

In the case of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), site-directed mutagenesis of Serine-229 to alanine (B10760859) (S229A) provided strong evidence for its role as a general acid catalyst. nih.gov Kinetic analysis of the S229A mutant revealed a dramatic 107-fold decrease in the rate of the reductive half-reaction. nih.gov This elegant study demonstrated that Ser229 is critical for protonating the enolpyruvyl substrate during its reduction to the lactyl moiety of UDP-MurNAc. nih.gov

| Enzyme | Residue | Mutation | Organism | Impact on Function |

| MurA | Cys115 | C115S | Enterobacter cloacae | Catalytic inactivation; confirmed role in catalysis and as the target of fosfomycin. nih.gov |

| MurB | Ser229 | S229A | Escherichia coli | 107-fold decrease in reductive half-reaction rate; confirmed role as a general acid catalyst. nih.gov |

Structural Biology Techniques for Enzyme Elucidation

Determining the three-dimensional structures of the enzymes involved in UDP-MurNAc biosynthesis is crucial for understanding their mechanisms of action and for the rational design of inhibitors. X-ray crystallography, and to a lesser extent, NMR spectroscopy, have been the primary tools in this endeavor.

X-ray Crystallography

X-ray crystallography has provided atomic-level insights into the architecture of MurA and MurB from various bacterial species, revealing details of their active sites, substrate binding, and conformational changes during catalysis.

The crystal structure of E. coli MurA, complexed with its substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and the antibiotic fosfomycin, was a landmark achievement. nih.gov It revealed a two-domain structure with the active site located in a cleft between them. nih.gov The structure showed fosfomycin covalently bound to the catalytically essential Cysteine-115 residue, providing a definitive picture of its mode of inhibition. nih.gov Subsequent crystallographic studies of MurA from other pathogens, such as Vibrio fischeri and Mycobacterium tuberculosis, have highlighted the conserved nature of the active site, reinforcing its attractiveness as a broad-spectrum antibiotic target. nih.gov

Similarly, the crystal structures of MurB from E. coli and Thermus caldophilus have been determined, both in the apo form and in complex with substrates or substrate analogs. nih.gov These structures revealed a three-domain architecture and the binding site for the FAD cofactor and the NADPH substrate. nih.gov Comparisons of different MurB structures have shed light on the conformational changes that occur upon substrate binding, which are essential for catalysis. nih.gov

| Enzyme | Organism | Key Structural Insights | PDB Accession Code(s) |

| MurA | Escherichia coli | Two-domain structure; active site cleft; covalent modification of Cys115 by fosfomycin. nih.gov | 1A2N, 1UAE |

| MurA | Vibrio fischeri | Ternary complex with UDP-GlcNAc and fosfomycin, revealing a conserved binding mode. nih.gov | 4DCM |

| MurB | Escherichia coli | Three-domain architecture; FAD and NADPH binding sites. | 1MBB |

| MurB | Thermus caldophilus | Insights into thermostability and substrate binding. nih.gov | 2GQT |

| MurB | Mycobacterium tuberculosis | Dimeric arrangement; detailed active site geometry. nih.gov | 5JZX |

Cryo-Electron Microscopy (Cryo-EM) Applications

While X-ray crystallography has been the dominant technique for the structural elucidation of the relatively small and stable MurA and MurB enzymes, the application of cryo-electron microscopy (Cryo-EM) in this specific area is not yet widely reported in the scientific literature. Cryo-EM is particularly powerful for determining the structures of large, dynamic, or membrane-bound protein complexes. While the enzymes of UDP-N-acetylmuramic acid synthesis are cytosolic, future Cryo-EM studies could potentially capture these enzymes in complex with other components of the peptidoglycan synthesis machinery at the cell membrane, providing a more holistic view of the entire process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool that has been applied to the study of UDP-N-acetylmuramic acid and its metabolic pathway in several ways. It is particularly valuable for the structural confirmation of synthesized compounds and for studying enzyme-ligand interactions in solution.

In the context of chemical and chemo-enzymatic synthesis, NMR is indispensable for verifying the identity and purity of the synthesized UDP-MurNAc and its various derivatives. Both 1H and 13C NMR are routinely used to confirm the structure of these complex molecules.

Furthermore, NMR has been employed to study the interaction of UDP-MurNAc with its target enzymes. For instance, NMR analysis was used to identify UDP-MurNAc that was tightly bound to purified MurA, leading to the discovery that UDP-MurNAc acts as a feedback inhibitor of the enzyme. This study demonstrated that the product of the MurB reaction can regulate the first committed step of the pathway.

Chemical and Chemo-enzymatic Synthesis of UDP-N-acetylmuramic Acid and its Derivatives for Research

The limited commercial availability and the difficulty in isolating large quantities of UDP-MurNAc from natural sources have necessitated the development of robust synthetic routes. Both purely chemical and combined chemo-enzymatic approaches have been successfully developed to provide researchers with this essential substrate and its derivatives for enzymatic assays, inhibitor screening, and metabolic labeling studies.

More recently, chemo-enzymatic methods have emerged as a highly efficient and scalable alternative. These approaches often combine chemical synthesis of a modified N-acetylmuramic acid precursor with enzymatic phosphorylation and subsequent coupling to UMP, catalyzed by enzymes such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU). This strategy has been successfully used to generate a variety of functionalized UDP-MurNAc derivatives, including those bearing bioorthogonal handles like azides and alkynes. These probes can be metabolically incorporated into the bacterial cell wall, allowing for subsequent visualization and study of peptidoglycan dynamics.

| Synthesis Approach | Key Features | Example Application |

| Total Chemical Synthesis | Multi-step process, allows for diverse structural modifications. | Synthesis of UDP-MurNAc for use as a substrate in MurC ligase assays. |

| Chemo-enzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic steps; often more efficient and scalable. | Production of azide- and alkyne-functionalized UDP-MurNAc for metabolic labeling of bacterial peptidoglycan. |

Computational Modeling and Molecular Dynamics Simulations for Enzyme Mechanism and Regulation

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for elucidating the intricate mechanisms of enzymes involved in UDP-N-acetylmuramic acid metabolism. These in silico approaches provide a dynamic and atomic-level perspective of enzyme structure, function, and regulation that is often unattainable through experimental methods alone. By simulating the movements of atoms over time, researchers can gain profound insights into enzyme catalytic cycles, substrate and inhibitor binding, and the allosteric regulation that governs the peptidoglycan biosynthesis pathway.

Molecular dynamics simulations are particularly powerful for studying the conformational changes that enzymes undergo upon ligand binding. plos.org For instance, simulations of the Mur ligases, a family of enzymes crucial for the stepwise addition of amino acids to UDP-MurNAc, have revealed the complex domain movements that are essential for catalysis. plos.org These computational studies can predict how the binding of substrates and ATP triggers a transition from an "open" to a "closed" conformation, sequestering the active site from the solvent and positioning the substrates for reaction. plos.org